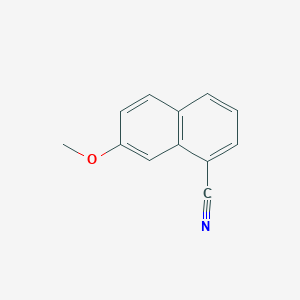

7-Methoxynaphthalene-1-carbonitrile

概述

描述

7-Methoxynaphthalene-1-carbonitrile is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 7 and a cyano (-CN) group at position 1. Its structural analogs, such as 7-hydroxynaphthalene-1-carbonitrile and methyl- or nitro-substituted naphthalenes, provide a basis for inferring its behavior .

准备方法

Three-Step Synthesis from 7-Methoxy-1-naphthoic Acid

Reduction to (7-Methoxy-1-naphthyl)methanol

The process begins with the reduction of 7-methoxy-1-naphthoic acid (III ) to the corresponding alcohol, (7-methoxy-1-naphthyl)methanol (IV ), using borane-tetrahydrofuran (BH₃-THF) as the reducing agent. In a representative procedure, 100 g of III dissolved in THF (3.8 mL/g) is treated with 1.235 L of 1M BH₃-THF at 5°C, followed by stirring at ambient temperature for 3 hours. Evaporation under reduced pressure yields a light-brown solid with a 91% yield and a melting point of 72–74°C . Alternative reducing agents like LiAlH₄ or DIBAL-H are less favored due to handling complexities or lower selectivity .

Chlorination to 1-(Chloromethyl)-7-methoxynaphthalene

The alcohol IV is converted to 1-(chloromethyl)-7-methoxynaphthalene (V ) via treatment with thionyl chloride (SOCl₂). Reacting 100 g of IV with 126.35 g of SOCl₂ in dichloromethane (5 mL/g) under reflux for 2 hours produces V as a yellow solid after silica gel purification (84% yield) . This step’s efficiency relies on strict temperature control to minimize side reactions such as over-chlorination.

Cyanation to 7-Methoxynaphthalene-1-carbonitrile

The final step involves nucleophilic substitution of V with potassium cyanide (KCN) in a dimethyl sulfoxide (DMSO)-water system. Heating 100 g of V with 37.8 g of KCN at 65°C for 3 hours achieves quantitative conversion to this compound (I ), isolated as a crystalline solid with a melting point of 83°C . The use of DMSO enhances cyanide nucleophilicity while stabilizing intermediates, enabling near-theoretical yields without chromatographic purification .

Alternative Route via Cyanoacetic Acid Coupling

Formation of (7-Methoxy-3,4-dihydro-1-naphthyl)acetonitrile

A less common method starts with 7-methoxytetrahydro-1-naphthyl ketone, which undergoes condensation with cyanoacetic acid. This reaction, conducted under acidic or basic conditions, forms (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile (VI ) as an intermediate . While specifics on reaction kinetics are sparse, the step avoids hazardous reagents like BH₃ or SOCl₂, appealing to smaller-scale operations .

Halogenation and Dehalogenation

VI is subjected to halogenation (e.g., bromination or chlorination) to introduce a halide at the 4-position of the dihydronaphthalene ring. Subsequent dehalogenation via hydrogenolysis or metal-mediated coupling removes the halogen, yielding this compound . Though this route employs milder conditions, multi-step purification and moderate yields (exact figures unspecified) limit its industrial adoption .

Comparative Analysis of Synthetic Methods

The three-step method’s advantages include high reproducibility and minimal purification, critical for pharmaceutical manufacturing . In contrast, the cyanoacetic acid route’s avoidance of extreme temperatures and pressures makes it suitable for research settings but less viable for bulk production .

Critical Considerations in Process Optimization

Solvent and Reagent Selection

DMSO’s dual role as solvent and catalyst in the cyanation step (Section 1.3) minimizes side reactions, while THF’s polarity facilitates borane-mediated reductions . Substituting KCN with safer cyanide sources (e.g., NaCN) is discouraged due to reduced reactivity .

化学反应分析

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under specific conditions:

-

Reaction with aldehydes and malononitrile : In a multicomponent reaction, 7-methoxynaphthalene-1-carbonitrile reacts with 4-chlorobenzaldehyde and malononitrile to form 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile. This proceeds via Knoevenagel condensation followed by cyclization.

-

Hydrolysis to carboxylic acid : Treatment with aqueous HCl or H₂SO₄ converts the nitrile to 7-methoxy-naphthalene-1-carboxylic acid, though this reaction requires harsh conditions .

Reduction Reactions

The nitrile group can be selectively reduced:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol, the nitrile is reduced to the corresponding primary amine, 7-methoxy-naphthalene-1-methylamine, with >90% yield .

-

Partial reduction : Employing LiAlH₄ in THF yields the aldehyde intermediate, 7-methoxy-naphthalene-1-carbaldehyde, which is unstable and typically further functionalized .

Oxidation and Dehydrogenation

The naphthalene backbone participates in oxidation reactions:

-

DDQ-mediated dehydrogenation : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under oxygen atmosphere converts 7-methoxy-3,4-dihydronaphthalene acetonitrile derivatives into 7-methoxynaphthaleneacetonitrile with 90–95% yield (Table 1) .

Table 1: Dehydrogenation of 7-Methoxy Dihydronaphthalene Derivatives

| Starting Material | Reagent | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 7-Methoxy-3,4-dihydronaphthalene acetonitrile | DDQ/O₂ | 7-Methoxynaphthaleneacetonitrile | 95 | 99.2 |

| 7-Methoxy-3,4-dihydronaphthalene acetonitrile | DDQ/O₂ | 7-Methoxynaphthaleneacetonitrile | 90 | 98.5 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyran derivatives : Reaction with 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol on acidic alumina forms naphthopyran derivatives. Subsequent methylation yields 6-methoxynaphthopyran, albeit with competing ring-opening side reactions .

-

Isoxazolone synthesis : Condensation with hydroxylamine derivatives generates 5-isoxazolone scaffolds, which show sirtuin inhibition activity (Table 2) .

Table 2: Sirtuin Inhibition by Isoxazolone Derivatives

| Compound | R Group | SIRT1 Inhibition (%) | SIRT2 Inhibition (%) | SIRT3 Inhibition (%) |

|---|---|---|---|---|

| 24 | H | 5 | 87 | 18 |

| 25 | CH₃ | 11 | 48 | 17 |

| 26 | Benzyl | 2 | 45 | 24 |

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the 4-position of the naphthalene ring:

-

Nitration : Nitric acid in H₂SO₄ yields 4-nitro-7-methoxynaphthalene-1-carbonitrile as the major product.

-

Sulfonation : Concentrated H₂SO₄ at 150°C produces the 4-sulfo derivative, which is used in dye synthesis .

Photochemical Reactivity

The methoxy group enhances photostability, but UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition, forming norbornene-like adducts .

科学研究应用

Common Synthetic Routes

-

Dehydrated Acetonitrile Synthesis :

- Starting Material: 7-Methoxy tetralin-1-ketone.

- Method: A one-pot two-step reaction involving dehydrated acetonitrile synthesis and dehydrogenated aromatization.

- Yield: Over 94% .

-

Reduction and Chlorination :

- Starting Material: 7-Methoxynaphthalene-1-formic acid.

- Method: Reduction with borane to form an intermediate alcohol, followed by chlorination with sulfur oxychloride and substitution with potassium cyanide.

- Yield: Approximately 76% .

Chemical Reactions

7-Methoxynaphthalene-1-carbonitrile undergoes various chemical transformations:

- Oxidation : Converts the methoxy group to a carbonyl group.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : The methoxy group can be replaced by other functional groups under specific conditions .

Chemistry

In the field of chemistry, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique functional groups enable diverse chemical reactions, making it a valuable reagent in synthetic organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biological molecules, which may lead to the discovery of new therapeutic agents or biological probes .

Medicine

One of the notable applications of this compound is in the synthesis of Agomelatine , an antidepressant medication. The compound acts as a precursor in producing Agomelatine by providing necessary structural components through established synthetic pathways. This application highlights its significance in pharmaceutical chemistry .

Industrial Applications

In industrial settings, this compound is utilized for producing dyes and pigments due to its stable chemical structure and reactivity. Its ability to undergo various transformations makes it suitable for creating a range of industrial chemicals .

Case Study 1: Agomelatine Synthesis

A study focused on developing an efficient industrial synthesis process for Agomelatine from 7-methoxy-naphthalene-1-carbonitrile demonstrated significant advancements in yield and purity compared to previous methods. The new synthesis route utilizes readily available starting materials and minimizes purification steps, making it more feasible for large-scale production .

Research investigating the biological properties of this compound has shown promising results in inhibiting specific biological pathways related to stress response mechanisms. These findings suggest potential therapeutic applications in treating mood disorders and stress-related conditions .

作用机制

The mechanism of action of 7-Methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and interactions. For example, the nitrile group can act as a nucleophile in various reactions, while the methoxy group can influence the compound’s electronic properties and reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The physicochemical and toxicological properties of naphthalene derivatives are highly influenced by the type and position of substituents. Below is a comparative analysis of 7-Methoxynaphthalene-1-carbonitrile and its analogs:

Table 1: Structural and Functional Comparison of Naphthalene Derivatives

Key Comparative Insights

The cyano group at position 1 may act as a directing group in further synthetic modifications, similar to its role in 7-Hydroxynaphthalene-1-carbonitrile .

Toxicity and Metabolic Pathways: Methylnaphthalenes exhibit significant toxicity due to metabolic activation into epoxides and quinones, which bind to cellular macromolecules . In contrast, the methoxy group in this compound may reduce such metabolic activation, as seen in other methoxy-aromatic compounds. 1-Nitronaphthalene’s nitro group facilitates redox cycling, generating reactive oxygen species (ROS) and causing oxidative stress . This mechanism is unlikely in this compound due to the absence of nitro substituents.

Environmental Fate :

- Methylnaphthalenes are persistent in soil and sediment due to hydrophobicity , whereas this compound’s environmental persistence remains unstudied. Its predicted lower volatility (compared to methyl derivatives) may reduce airborne dispersion.

生物活性

7-Methoxynaphthalene-1-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings. The compound's structure, characterized by a methoxy group and a nitrile group, suggests diverse interactions with biological targets, making it an interesting subject for pharmacological studies.

This compound (C12H9NO) is a derivative of naphthalene with a methoxy group at the 7th position and a nitrile group at the 1st position. This unique substitution pattern influences its chemical reactivity and biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO |

| Molecular Weight | 199.20 g/mol |

| Appearance | White solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nucleophilic Activity : The nitrile group can act as a nucleophile in biochemical reactions, potentially interacting with electrophilic sites on biomolecules.

- Electrostatic Interactions : The methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

- Case Study : In a study involving MCF-7 cells, the compound demonstrated significant cytotoxicity with an IC50 value in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.

- Research Findings : A study reported that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in a murine model of inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxy-naphthalene-1-carbonitrile | Methoxy at position 6 | Moderate anticancer activity |

| 7-Methoxynaphthalene-1-carboxylic acid | Carboxylic acid instead of nitrile | Anti-inflammatory properties |

| 4-Methoxynaphthalene-1-carbonitrile | Methoxy at position 4 | Limited biological studies |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Methoxynaphthalene-1-carbonitrile in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct work in a fume hood to avoid inhalation exposure .

- Avoid long-term storage due to potential degradation; store in airtight containers under inert gas (e.g., nitrogen) at recommended temperatures .

- Dispose of unused material via certified hazardous waste services, adhering to federal and state regulations. Include secondary containment for spills .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Reference standards from authoritative databases like NIST Chemistry WebBook (e.g., gas-phase ion energetics or UV/Visible spectra) .

- Cross-check melting points and spectral data (IR, NMR) against peer-reviewed literature to confirm structural integrity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Prioritize the following properties for solubility and stability studies:

Advanced Research Questions

Q. How can researchers resolve contradictory toxicological data for this compound across studies?

- Methodological Answer :

- Apply risk-of-bias assessment tools (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or outcome reporting .

- Conduct meta-analyses stratified by exposure routes (inhalation, oral, dermal) and species-specific metabolic differences. For example, compare hepatic CYP450 activity in rodents vs. human cell lines .

- Use dose-response modeling to reconcile discrepancies in NOAEL/LOAEL values, adjusting for interspecies extrapolation factors .

Q. What data gaps exist in the environmental fate of this compound, and how can they be addressed?

- Methodological Answer :

- Identified Gaps :

- Limited data on biodegradation pathways in soil/water systems.

- Unknown bioaccumulation potential in aquatic organisms.

- Research Strategies :

- Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions .

- Use LC-MS/MS to quantify bioaccumulation in model species (e.g., Daphnia magna) .

Q. How should mechanistic studies on this compound be designed to elucidate its genotoxic potential?

- Methodological Answer :

- Combine in vitro assays (Ames test, micronucleus assay) with transcriptomic profiling (RNA-seq) to identify DNA damage response pathways .

- Validate findings using CRISPR-Cas9 knockout models (e.g., TP53 or NRF2 pathways) in human bronchial epithelial cells .

- Cross-reference results with structural analogs (e.g., 1-methylnaphthalene) to infer shared mechanisms of toxicity .

Q. Methodological Tables for Reference

Table 1. Key Data Extraction Parameters for Toxicological Studies

| Parameter | Source (Evidence ID) |

|---|---|

| Dose randomization | |

| Outcome reporting | |

| Species-specific effects |

Table 2. Prioritized Research Needs

属性

IUPAC Name |

7-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKVWPTULZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462948 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-54-9 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。